N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine features a structurally intricate framework combining benzothiazole, tetrahydrobenzothiophene, and a tricyclic system with heteroatoms (O, S, N). Benzothiazoles are pharmacologically significant due to their antimicrobial, antitumor, and kinase-inhibitory activities . The tricyclic core, containing dioxa, thia, and aza groups, likely contributes to unique electronic and steric properties, making it a candidate for structure-based drug design .
Synthetic routes for analogous compounds (e.g., benzothiazole-triazole hybrids) involve condensation, cyclization, and functional group derivatization . For example, N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives () are synthesized via multi-step protocols starting from aniline precursors, suggesting similar strategies for the target compound .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S3/c1-3-7-17-12(5-1)20(21-24-13-6-2-4-8-18(13)30-21)22(29-17)26-23-25-14-9-15-16(28-11-27-15)10-19(14)31-23/h2,4,6,8-10H,1,3,5,7,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOMBJDLUUFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5)C6=NC7=CC=CC=C7S6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Computational Metrics
Computational similarity measures (Tanimoto and Dice indexes) quantify structural overlap between the target compound and known bioactive molecules . For instance:
Limitations and Unique Features
- Structural Complexity : The tricyclic core may pose synthetic challenges, unlike simpler benzothiazole derivatives .
- Filtering in Virtual Screening: notes that some high-scoring compounds are excluded due to building-block filters. The target’s unique scaffold might circumvent such limitations, enhancing its novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
